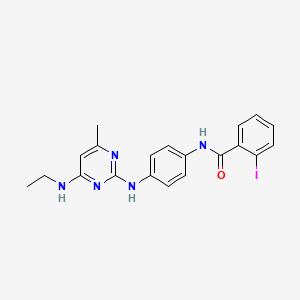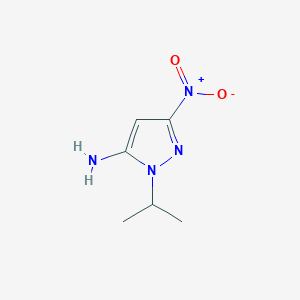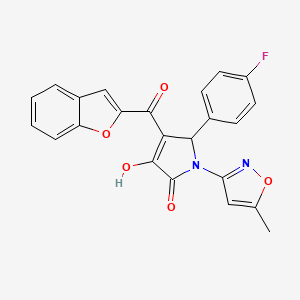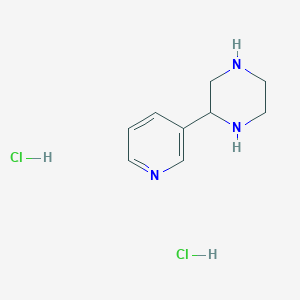
2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide (BFCMPA) is an organic compound that is an important intermediate for the synthesis of a variety of biologically active compounds. BFCMPA is a synthetic compound with a variety of applications in the pharmaceutical, agricultural, and industrial sectors. BFCMPA is a versatile compound that can be used in the synthesis of various drugs, pesticides, and other compounds.
Applications De Recherche Scientifique
Environmental Science and Degradation Studies
In environmental science, the degradation behaviors of compounds containing halide ions, similar to those found in 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, have been studied to understand their fate in water treatment processes. For instance, the effects of halide ions on the degradation of acetaminophen under UV/H2O2 treatment were explored by Li et al. (2015), highlighting the complex interactions between halides and organic pollutants in water treatment systems Li, Y., Song, W., Fu, W., Tsang, D. C. W., & Yang, X. (2015). Chemical Engineering Journal, 271, 214-222.
Synthesis and Characterization of Novel Compounds
The synthesis of new chemical entities using halogen-containing compounds, akin to 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, is crucial in the development of new drugs and materials. Fuloria et al. (2014) reported the synthesis and antimicrobial profile of newer Schiff bases and Thiazolidinone derivatives, demonstrating the potential of halogenated compounds in generating new antimicrobial agents Fuloria, N., Fuloria, S., & Gupta, R. (2014). World Academy of Science, Engineering and Technology, International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 8, 1329-1332.
Anticancer, Anti-Inflammatory, and Analgesic Activities
The structural framework of compounds like 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide has been utilized to develop potential therapeutic agents. Rani et al. (2014) utilized a similar structure to synthesize derivatives with promising anticancer, anti-inflammatory, and analgesic activities, indicating the importance of these compounds in medicinal chemistry research Rani, P., Pal, D., Hegde, R., & Hashim, S. R. (2014). BioMed Research International, 2014.
Chemoselective Acetylation and Synthetic Applications
The chemoselective acetylation of phenol derivatives, similar to the process involving 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, has been explored for the synthesis of intermediates in drug discovery. Magadum et al. (2018) demonstrated the use of immobilized lipase for the acetylation of 2-aminophenol, underscoring the versatility of halogenated compounds in synthetic organic chemistry Magadum, D. B., & Yadav, G. (2018). ACS Omega.
Propriétés
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c1-10-2-4-13(7-14(10)18)19-16(21)9-22-15-5-3-12(17)6-11(15)8-20/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJSLXHHJDVKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2927312.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2927318.png)
![1-[Bromo(difluoro)methyl]-4-fluorobenzene](/img/structure/B2927319.png)



![2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B2927325.png)
![Methyl 3-[[2-(cyanomethylamino)-2-oxoethyl]amino]adamantane-1-carboxylate](/img/structure/B2927326.png)
![5-[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2927327.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2927328.png)


![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)